2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
“2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H5ClF3N . It is used as a pharmaceutical intermediate . The compound is colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.59 . It is a colorless to light-yellow liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results .Scientific Research Applications
Polymerization and Complexation Studies : This compound has been studied in the context of polymerizations of ethylenic monomers initiated by superacids. It's shown that ionic trifluoromethanesulphonates (triflates) are strongly solvated with their conjugate acid in acetonitrile, indicating its potential use in polymerization processes (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Nuclear Fluorination of Organic Compounds : The compound has been utilized in the fluorination of organic substrates. For instance, fluorination of a series of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® shows the application of this chemical in modifying organic compounds (Stephens & Blake, 2004).
Stability and Isomerization Studies : Research has been conducted on the stability and isomerization properties of related compounds in the presence of acetonitrile, indicating its role in studying the stability of organic molecules under various conditions (Mizumoto & Oda, 1982).
Lewis Acidity Studies : The Lewis acidity of certain organometallic compounds in acetonitrile has been explored. This research provides insights into the coordination chemistry and stability of complexes in solution, which could have implications for various applications in chemistry (Bamgboye, Begley, & Sowerby, 1989).
Colorimetric and Fluorescence Sensing : Studies have shown that compounds like 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile can be used in colorimetric and fluorescence sensing applications. These applications are critical in detecting various ions and molecules in chemical and biological systems (Peng, Wu, Fan, Tian, & Han, 2005).
Electrochemical Studies : The electrochemical properties of metal complexes in nonaqueous solutions, such as acetonitrile, have been researched, highlighting its role in the study of redox reactions of metal complexes (Schmid, Kirchner, & Sapunov, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is a colorless to light-yellow liquid at room temperature . This physical property may influence its absorption and distribution within the body.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYGRYBLLSUSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395537 | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886496-95-3 | |
Record name | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886496-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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